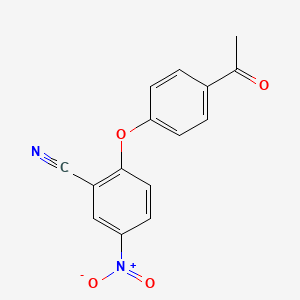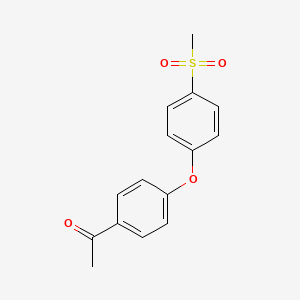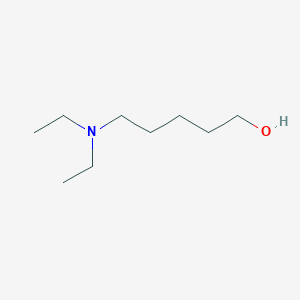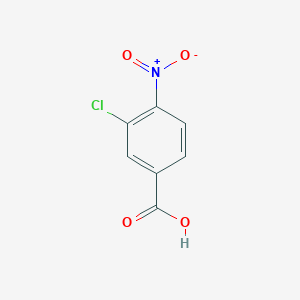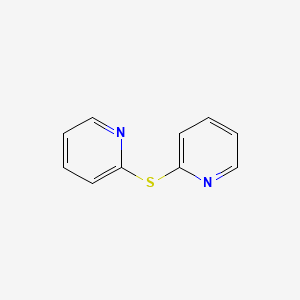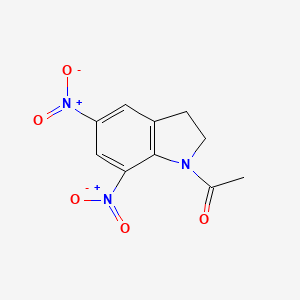
1-Acetyl-5,7-dinitroindoline
Descripción general
Descripción
1-Acetyl-5,7-dinitroindoline is an organic compound with the molecular formula C10H9N3O5. It is a derivative of indoline, characterized by the presence of acetyl and nitro groups at specific positions on the indoline ring.
Aplicaciones Científicas De Investigación
1-Acetyl-5,7-dinitroindoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which include 1-acetyl-5,7-dinitroindoline, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It’s known that the photocleavage of 1-acyl-7-nitroindolines, a group that includes this compound, has been studied extensively . The photocleavage process involves the interaction of the compound with light, leading to changes in its structure and properties .
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s known that indole derivatives can have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as light exposure could potentially influence the compound’s action, given its known photocleavage properties .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-Acetyl-5,7-dinitroindoline plays a significant role in biochemical reactions, particularly in photochemical studies. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with electron-donating and electron-withdrawing substituents, affecting its photolysis efficiency in aqueous solutions . The nature of these interactions is crucial for understanding the compound’s behavior in different biochemical environments.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can undergo photolysis, leading to the release of specific photoproducts that can interact with cellular components . This interaction can result in changes in cellular activities, including alterations in gene expression and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to undergo photolysis, resulting in the formation of various photoproducts that can bind to enzymes and proteins, leading to enzyme inhibition or activation
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound’s photolysis efficiency can vary depending on the duration of exposure to light . Long-term effects on cellular function have also been observed, with changes in cellular activities being noted over extended periods of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with specific dosages leading to significant changes in cellular and metabolic activities . High doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its photolysis products can participate in metabolic reactions, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Studying these transport mechanisms is crucial for understanding the compound’s behavior in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles
Métodos De Preparación
The synthesis of 1-acetyl-5,7-dinitroindoline typically involves the acylation of 5,7-dinitroindoline. One common method includes the reaction of 5,7-dinitroindoline with an acid chloride in the presence of a Lewis acid such as aluminum trichloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-Acetyl-5,7-dinitroindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, facilitated by the electron-withdrawing nitro groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Acetyl-5,7-dinitroindoline can be compared with other similar compounds such as:
1-Acetyl-4-methoxy-5,7-dinitroindoline: This compound has a methoxy group instead of a hydrogen at the 4-position, which affects its reactivity and photolysis efficiency.
1-Acetyl-4,5-methylenedioxy-7-nitroindoline: This compound has a methylenedioxy group, which significantly alters its chemical properties and reactivity under irradiation.
Propiedades
IUPAC Name |
1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-6(14)11-3-2-7-4-8(12(15)16)5-9(10(7)11)13(17)18/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQKPOGPCKAIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337242 | |
| Record name | 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62796-78-5 | |
| Record name | 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-5,7-dinitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


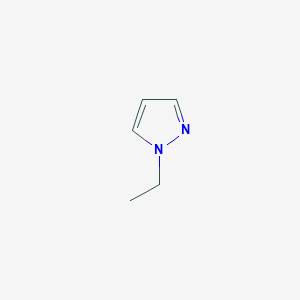
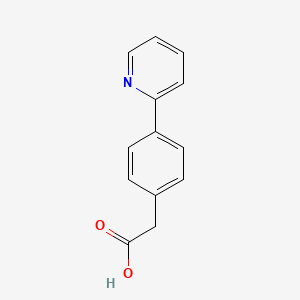
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)
